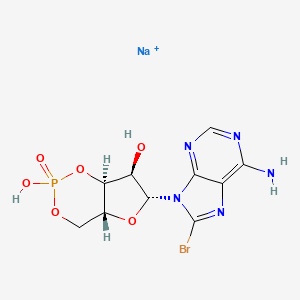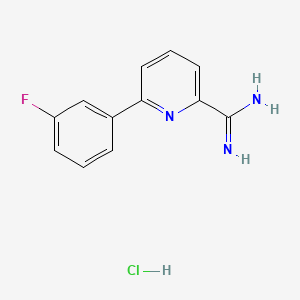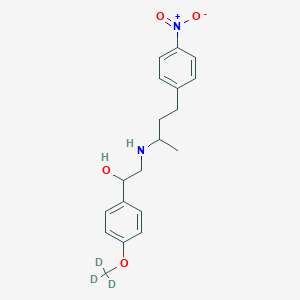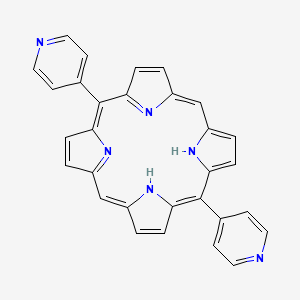
5,15-Di-4-pyridinyl-21H,23H-porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Di-4-pyridinyl-21H,23H-porphine is a porphyrin derivative characterized by the presence of pyridine groups at the 5 and 15 positions of the porphine ring. Porphyrins are a group of organic compounds, known for their role in biological systems, such as heme and chlorophyll. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di-4-pyridinyl-21H,23H-porphine typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin ring. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Di-4-pyridinyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce new functional groups onto the pyridine rings .
Applications De Recherche Scientifique
5,15-Di-4-pyridinyl-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool for imaging.
Mécanisme D'action
The mechanism of action of 5,15-Di-4-pyridinyl-21H,23H-porphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: This compound has pyridine groups at all four meso positions, making it more symmetrical compared to 5,15-Di-4-pyridinyl-21H,23H-porphine.
5,15-Diphenyl-10,20-di(4-pyridyl)porphyrin: This derivative has phenyl groups at the 10 and 20 positions, adding steric bulk and altering its electronic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between electronic properties and steric effects. This makes it particularly useful in forming metal complexes with specific geometries and reactivities .
Propriétés
Formule moléculaire |
C30H20N6 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
5,15-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C30H20N6/c1-5-25-29(19-9-13-31-14-10-19)26-7-3-23(35-26)18-24-4-8-28(36-24)30(20-11-15-32-16-12-20)27-6-2-22(34-27)17-21(1)33-25/h1-18,33,35H |
Clé InChI |
AGTDWEGZKYCXFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)C6=CC=NC=C6)C7=CC=NC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


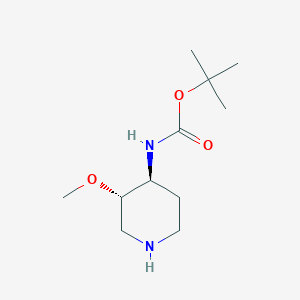
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

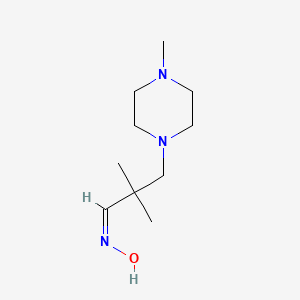
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
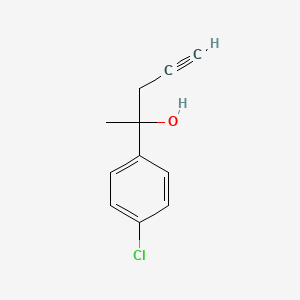
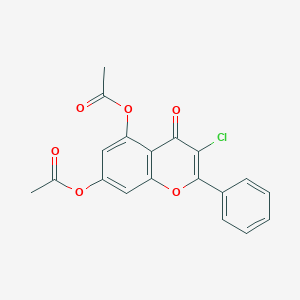
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
